3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
Pyrimidinamine derivatives, which may share some structural similarities with the compound you’re asking about, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of similar compounds often involves the use of bioisosterism, where one functional group is replaced with another that has similar physical or chemical properties . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a related compound, 5-chloro-N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)-6-methylpyrimidin-4-amine, was analyzed using 1H NMR .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often carried out under specific conditions. For example, a reaction involving a similar compound was carried out at 25° C under an atmosphere of hydrogen for 1 hour .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the physical properties of a related compound were analyzed using 1H NMR .Scientific Research Applications
Synthesis and Biological Evaluation
A notable application of this compound class involves the synthesis and biological evaluation of derivatives targeting specific receptors or enzymes. For example, derivatives have been synthesized for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET), highlighting their potential in neurodegenerative disorder imaging (Fookes et al., 2008). Similarly, another study designed N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), indicating potential therapeutic effects on cardiac hypertrophy (Chang et al., 2017).
Fluorometric Sensing
Another significant application is in the development of novel fluorometric "Turn-off" sensors for detecting metal ions, such as Hg2+. Pyrazoline-based derivatives, including 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been explored for their selectivity and sensitivity towards specific metal ions, demonstrating their potential in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Pharmacological Properties
Research into the pharmacological properties of these compounds includes studies on their inhibitory effects on cyclooxygenase-2 (COX-2), suggesting their potential as anti-inflammatory agents. For example, a study synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluating their COX-2 inhibitory activities and revealing candidates with promising pharmacokinetic and anti-inflammatory properties (Pal et al., 2003). Another avenue of research has explored the antidiabetic potential of fluoropyrazolesulfonylurea and thiourea derivatives, highlighting the importance of such compounds in developing new therapeutic agents for diabetes management (Faidallah et al., 2016).
Mechanism of Action
Future Directions
The development of new agrochemicals is a hot topic in the field of medicinal chemistry. With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . The research and development of new compounds, including pyrimidinamine derivatives, is ongoing .
Properties
IUPAC Name |
3-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-13-4-3-5-14(12-13)24(22,23)19-9-11-21-10-7-16(20-21)15-6-1-2-8-18-15/h1-8,10,12,19H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMGYRIWPQGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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